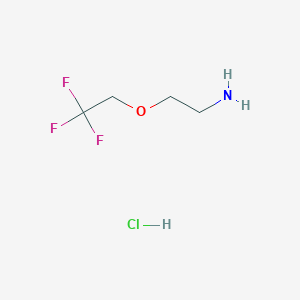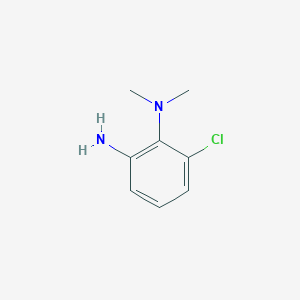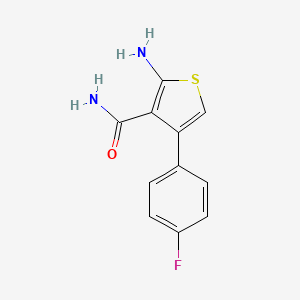
isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate, also known as IPPCO, is an organic compound that has been used in various scientific research applications. It is a white, crystalline solid with a melting point of approximately 150-152°C. IPPCO has a molecular weight of about 422.4 g/mol, and is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. It is relatively stable, and has a low vapor pressure.
Applications De Recherche Scientifique
Carbohydrate Preservation in Potatoes
Research by Khurana, Randhawa, and Bajaj (1985) demonstrated that post-harvest application of Isopropyl-N (3-chlorophenyl) carbamate can significantly reduce the degradation of starch in potato tubers stored in an evaporative cooling chamber, indicating potential applications in agriculture for crop preservation (Khurana et al., 1985).
Photochromic and Magnetic Properties
A study by Aldoshin et al. (2008) on the structure and photochromic and magnetic properties of a specific complex suggests potential applications in materials science for creating photoresponsive materials (Aldoshin et al., 2008).
Chemical Synthesis and Coordination Chemistry
The reactivity of certain ligands with metal salts, as studied by Ghosh, Savitha, and Bharadwaj (2004), points towards the synthesis of novel coordination polymers with potential applications in catalysis, materials science, and possibly drug design (Ghosh et al., 2004).
Soil Bacterium Enzyme Hydrolyzing Phenylcarbamate Herbicides
Kearney and Kaufman (1965) discovered an enzyme from Pseudomonas sp. that hydrolyzes phenylcarbamate herbicides, indicating potential environmental applications for bioremediation and agricultural chemical management (Kearney & Kaufman, 1965).
Metal-Organic Frameworks and Coordination Polymers
Studies on the synthesis and characterization of lanthanide(III) complexes and the formation of metal-organic frameworks (MOFs) show potential applications in luminescence, magnetic materials, and catalysis (Lin et al., 2009).
Propriétés
IUPAC Name |
oxalic acid;propan-2-yl (3S)-2-(2-chlorophenyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.C2H2O4/c1-9(2)18-14(17)11-7-8-16-13(11)10-5-3-4-6-12(10)15;3-1(4)2(5)6/h3-6,9,11,13,16H,7-8H2,1-2H3;(H,3,4)(H,5,6)/t11-,13?;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSMZVDDAOAONS-BSGBVQJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2Cl.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)
![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)






![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)


